molecular formula C53H48N4O10 B11555809 4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate

4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate

Cat. No.: B11555809
M. Wt: 901.0 g/mol
InChI Key: ZRUBLWKBAXCCMC-ZXWAIDDWSA-N
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Description

4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:

    Formation of Acetoxy and Acetamido Groups: These functional groups are introduced through acetylation and amidation reactions, respectively, using reagents such as acetic anhydride and acetamide.

    Phenyl Group Substitution: The phenyl groups are incorporated through electrophilic aromatic substitution reactions, often using halogenated benzene derivatives and strong bases.

    Coupling Reactions: The final assembly of the compound involves coupling reactions, such as Suzuki or Heck coupling, to link the various aromatic and functionalized components.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzene derivatives with strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

    Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(HYDROXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE
  • 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(METHOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE

Uniqueness

The uniqueness of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C53H48N4O10

Molecular Weight

901.0 g/mol

IUPAC Name

[4-[(Z)-2-acetamido-3-[4-[4-[2-[4-[4-[[(E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]phenoxy]phenyl]propan-2-yl]phenoxy]anilino]-3-oxoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C53H48N4O10/c1-33(58)54-49(31-37-7-19-43(20-8-37)64-35(3)60)51(62)56-41-15-27-47(28-16-41)66-45-23-11-39(12-24-45)53(5,6)40-13-25-46(26-14-40)67-48-29-17-42(18-30-48)57-52(63)50(55-34(2)59)32-38-9-21-44(22-10-38)65-36(4)61/h7-32H,1-6H3,(H,54,58)(H,55,59)(H,56,62)(H,57,63)/b49-31-,50-32+

InChI Key

ZRUBLWKBAXCCMC-ZXWAIDDWSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)/C(=C/C6=CC=C(C=C6)OC(=O)C)/NC(=O)C

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C(=CC6=CC=C(C=C6)OC(=O)C)NC(=O)C

Origin of Product

United States

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